Cas no 78302-38-2 (Benz[a]anthracene,3-bromo-7,12-dimethyl-)
78302-38-2 structure
Product Name:Benz[a]anthracene,3-bromo-7,12-dimethyl-
CAS-nummer:78302-38-2
MF:C20H15Br
MW:335.237104654312
CID:572752
PubChem ID:127586
Update Time:2025-04-19
Benz[a]anthracene,3-bromo-7,12-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benz[a]anthracene,3-bromo-7,12-dimethyl-
- 3-bromo-7,12-dimethylbenz(a)anthracene
- 3-bromo-7,12-dimethylbenzo[a]anthracene
- 3-bromo-7,12-dimethylbenz<a>anthracene
- 3-bromo-7,12-dimethyltetraphene
- 3-Bromo-dmba
- Benz(a)anthracene, 3-bromo-7,12-dimethyl-
- 78302-38-2
- DTXSID30999655
-
- Inchi: 1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)9-7-14-11-15(21)8-10-19(14)20/h3-11H,1-2H3
- InChI-sleutel: GUWKPOQDILCRTR-UHFFFAOYSA-N
- LACHT: BrC1C=CC2=C(C=1)C=CC1=C(C)C3C=CC=CC=3C(C)=C12
Berekende eigenschappen
- Exacte massa: 334.03600
- Monoisotopische massa: 334.036
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 378
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.3419 (rough estimate)
- Kookpunt: 391.41°C (rough estimate)
- Vlampunt: 256.8°C
- Brekindex: 1.6000 (estimate)
- PSA: 0.00000
- LogboekP: 6.52550
Benz[a]anthracene,3-bromo-7,12-dimethyl- Gerelateerde literatuur
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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